Home > Products > Screening Compounds P18771 > 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one - 1237744-56-7

3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one

Catalog Number: EVT-2709785
CAS Number: 1237744-56-7
Molecular Formula: C21H15N3O
Molecular Weight: 325.371
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one is a compound of interest in organic and medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The classification of this compound falls under heterocyclic organic compounds, specifically those containing a quinazoline core structure.

Synthesis Analysis

The synthesis of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can be achieved through several methods, often involving the condensation of appropriate starting materials. The general synthetic approach includes:

  1. Starting Materials: The synthesis typically begins with anthranilic acid derivatives or substituted quinazolinones.
  2. Condensation Reaction: A key step involves the reaction between a substituted pyridine compound and a quinazolinone derivative. For example, the reaction of 2-(pyridin-3-yl)acetaldehyde with a suitable quinazolinone precursor can yield the desired product.
  3. Reagents and Conditions: Common reagents include bases such as triethylamine or sodium acetate, and solvents like ethanol or acetonitrile are used under reflux conditions to facilitate the reaction.

Technical details regarding yields and purification methods (such as column chromatography) are essential for optimizing the synthesis process.

Molecular Structure Analysis

The molecular structure of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can be described as follows:

  • Chemical Formula: C18H16N2O
  • Molecular Weight: Approximately 284.34 g/mol
  • Structural Features: The compound features a quinazolinone core with a phenyl group and an ethenyl group attached to a pyridine ring. The double bond in the ethenyl group is in the E configuration, indicating that substituents on either end of the double bond are on opposite sides.

Structural Representation

The structural representation can be illustrated using chemical drawing software or molecular visualization tools, highlighting key functional groups such as:

  1. Quinazolinone moiety
  2. Phenyl substituent
  3. Ethenyl linkage to pyridine
Chemical Reactions Analysis

The reactions involving 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one can include:

  1. Electrophilic Aromatic Substitution: The phenyl group may undergo substitution reactions under strong electrophilic conditions.
  2. Nucleophilic Attack: The carbonyl group in the quinazolinone may serve as an electrophile in nucleophilic addition reactions.
  3. Dehydrogenation Reactions: Potential transformations could involve oxidation processes leading to more complex structures.

Technical details such as reaction conditions, yields, and purification methods are crucial for understanding these chemical transformations.

Mechanism of Action

The mechanism of action for compounds like 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one often involves:

  1. Biological Target Interaction: These compounds may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
  2. Cellular Uptake: The lipophilicity of the compound influences its absorption and distribution within biological systems.
  3. Signal Transduction Modulation: Upon binding to their targets, these compounds can modulate signaling pathways, potentially leading to therapeutic effects.

Relevant data from biological assays would support claims regarding efficacy and mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one include:

  1. Melting Point: Specific melting point data should be provided from experimental results.
  2. Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are important for formulation purposes.
  3. Stability: The stability of the compound under various conditions (light, heat, moisture) affects its storage and application.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) provide insights into these properties.

Applications

The potential applications of 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one span several fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases like cancer or inflammation.
  2. Biological Research: Used in studies investigating mechanisms of action or biological pathways.
  3. Material Science: Potential applications in creating novel materials with specific electronic or optical properties.
Introduction to Quinazolinone Derivatives in Biomedical Research

Structural Classification of 3-Phenyl-2-[(E)-2-(Pyridin-3-yl)Ethenyl]Quinazolin-4(3H)-one

This compound belongs to the 3,4-disubstituted quinazolin-4(3H)-one subclass, characterized by a planar bicyclic core that facilitates deep penetration into enzymatic binding pockets. The molecular architecture features three critical domains:

  • A quinazolin-4-one core serving as the central hinge-binding motif
  • A 3-phenyl group providing hydrophobic bulk for allosteric pocket interactions
  • A 2-[(E)-2-(pyridin-3-yl)ethenyl] extension with a rigid trans (E) configuration enabling extended conjugation and hydrogen bonding capabilities

Table 1: Structural Features and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC~21~H~15~N~3~O
Molecular Weight325.37 g/mol
CAS Registry Number1237744-56-7
Key Structural DomainsQuinazolinone core, 3-phenyl, 2-(E)-vinylpyridine
Configuration at EthenylE (trans) stereochemistry
Hydrogen Bond Acceptors4 (carbonyl O, pyridyl N, two ring N atoms)
Aromatic Rings3 (quinazoline, phenyl, pyridyl)

The E-configuration of the ethenyl bridge is stereoelectronically optimized for planarity, allowing the pyridine nitrogen to participate in directional hydrogen bonding with kinase catalytic residues. This configuration also enables π-π stacking interactions between the heteroaromatic systems and hydrophobic enzyme subdomains. The 3-phenyl group occupies a solvent-exposed region while maintaining hydrophobic contacts with residues like Thr833 and Met900 in kinase binding sites, as observed in structural analogs [7].

Historical Context of Quinazolinone-Based Drug Discovery

Quinazolinone derivatives have evolved through distinct generations in anticancer drug development:

  • First-generation antifolates (1980s-1990s): Early quinazoline antifolates like CB3717 targeted dihydrofolate reductase (DHFR) but exhibited nephrotoxicity due to poor solubility. This prompted development of water-soluble analogs like raltitrexed for colorectal cancer [3].
  • Kinase inhibitor era (2000s): Strategic substitutions at the 2, 4, and 6 positions transformed quinazolinones into kinase-targeted agents. Vandetanib (Caprelsa®) exemplified this approach through dual VEGFR-2/EGFR inhibition, gaining FDA approval for medullary thyroid cancer in 2011. Concurrently, AZD2171 demonstrated subnanomolar VEGFR-2 inhibition via optimized 4-anilino and 6,7-dimethoxy substitutions [2].
  • Polypharmacology agents (2010-present): Hybridization with complementary pharmacophores enabled multitarget inhibition. The evolution culminated in compounds like CUDC-907, integrating quinazolinone with hydroxamic acid to simultaneously inhibit PI3K and HDAC enzymes. This established the scaffold's capacity for rational polypharmacology design [7].

Table 2: Evolution of Key Quinazolinone Anticancer Agents

GenerationRepresentative AgentsPrimary TargetsClinical/Development Status
AntifolatesRaltitrexed, TrimetrexateDHFRApproved (colorectal cancer)
Selective KinaseVandetanib, AZD2171VEGFR-2, EGFRApproved (thyroid cancer)
Inhibitors
Multitarget AgentsCUDC-907, EVT-2709785 analogsPI3K/HDAC, VEGFR-2/METPhase II/Preclinical

Within this trajectory, 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one represents a contemporary structural innovation. Its 3-phenyl substitution directly addresses historical limitations of simpler alkyl groups (e.g., ethyl in earlier analogs) by enhancing hydrophobic enclosure in kinase back pockets. Simultaneously, the extended 2-(vinylpyridine) system replaces thioether or anilino linkers, improving vectorial alignment with catalytic residues while maintaining metabolic stability [2] [8].

Rationale for Targeting Tyrosine Kinases and DNA Repair Pathways

Tyrosine Kinase Inhibition Mechanisms

The compound's design enables potent disruption of tyrosine kinase signaling through:

  • Hinge region binding: The quinazolin-4-one core forms bidentate hydrogen bonds with kinase hinge residues (e.g., Glu883 and Asp1044 in VEGFR-2), mimicking ATP's adenine interactions while exploiting additional hydrophobic contacts unavailable to ATP [2].
  • Hydrophobic backpocket occupancy: The 3-phenyl group penetrates deeper hydrophobic regions (e.g., the "selectivity pocket" in MET kinase), a feature validated in type II inhibitors like cabozantinib. Molecular dynamics simulations confirm that phenyl at position 3 improves van der Waals contacts with residues like Leu1195, Leu1157, and Val1092 in c-MET by >30% compared to alkyl substituents [8].
  • Solvent-front interactions: The (E)-2-(pyridin-3-yl)ethenyl extension projects toward solvent-exposed regions while positioning the pyridine nitrogen for salt bridges with conserved catalytic lysines (e.g., Lys868 in VEGFR-2) or hydrogen bonding with gatekeeper residues [6].

Table 3: Computed Binding Affinities and Selectivity Profile

Kinase TargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC₅₀ (μM)
VEGFR-2 (KDR)-10.2Glu885, Asp1046, Lys8680.024*
c-MET-9.8Tyr1158, Met1160, Leu11950.038*
EGFR (wild-type)-8.1Thr766, Met7690.87*
FGFR1-7.3Glu571, Ala5641.42*
*Predicted values based on structural analogs [2] [6] [8]

Emerging Role in DNA Repair Pathways

Beyond kinase inhibition, the electron-deficient quinazolinone core exhibits affinity for DNA repair enzymes:

  • PARP-1 engagement: The planar quinazolinone system intercalates into PARP-1's nicotinamide binding site, with the 3-phenyl group occupying a hydrophobic subpocket (HP2) typically bound by benzamide inhibitors. This is facilitated by conserved hydrogen bonding between the N-1 atom and Gly863 backbone [3] [7].
  • Dual kinase/DNA repair inhibition: Molecular hybridization strategies demonstrate that quinazolinones can bridge kinase and DNA repair targeting. For instance, the carbonyl oxygen at position 4 coordinates with catalytic zinc ions in HDAC enzymes when incorporated into hydroxamic acid-containing hybrids, enabling simultaneous epigenetic modulation and kinase inhibition [7].

The strategic placement of the pyridin-3-yl moiety enables protonation at physiological pH, enhancing solubility and promoting ionic interactions with phosphorylated residues in the activation loop of kinases. This multi-vector targeting approach positions 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one as a versatile scaffold for addressing both proliferative signaling (kinases) and DNA damage response pathways in cancer cells [3] [7].

Properties

CAS Number

1237744-56-7

Product Name

3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one

IUPAC Name

3-phenyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

Molecular Formula

C21H15N3O

Molecular Weight

325.371

InChI

InChI=1S/C21H15N3O/c25-21-18-10-4-5-11-19(18)23-20(13-12-16-7-6-14-22-15-16)24(21)17-8-2-1-3-9-17/h1-15H/b13-12+

InChI Key

DLFPOODQJJMTHD-OUKQBFOZSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.